REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1[NH:11][CH2:12][CH2:13][OH:14].[CH3:15]O>>[F:1][C:2]1[C:3]2[N:11]([CH2:12][CH2:13][OH:14])[CH:15]=[N:8][C:4]=2[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC=C1)[N+](=O)[O-])NCCO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was hydrogentated at hydrogen pressure 1 bar until the consumption of hydrogen gas
|
Type
|
CUSTOM
|
Details
|
(60 min)
|
Duration
|
60 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite, which
|
Type
|
WASH
|
Details
|
was further washed with methanol and acetonitrile
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in formic acid (4 mL)
|
Type
|
CUSTOM
|
Details
|
was sealed
|
Type
|
CUSTOM
|
Details
|
irradiated for 15 min at 135° C
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (4 mL)
|
Type
|
ADDITION
|
Details
|
a 7 M solution of ammonia in methanol (4 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
After 10 min the mixture was concentrated to dryness
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a short silica column
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=CC2=C1N(C=N2)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |